N-(thiolan-3-yl)pyridin-2-amine
Overview
Description
N-(thiolan-3-yl)pyridin-2-amine is an organic compound with the molecular formula C9H12N2S It is a heterocyclic compound containing both a pyridine ring and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiolan-3-yl)pyridin-2-amine typically involves the reaction of pyridin-2-amine with thiolane derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyridin-2-amine, followed by the addition of a thiolane derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(thiolan-3-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate, aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: N-alkyl or N-acyl derivatives of pyridin-2-amine.
Scientific Research Applications
N-(thiolan-3-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(thiolan-3-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiolane ring can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
N-(tetrahydrothiophen-3-yl)pyridin-2-amine: Similar structure but with a tetrahydrothiophene ring instead of a thiolane ring.
N-(pyridin-2-yl)thiourea: Contains a thiourea group instead of a thiolane ring.
N-(pyridin-2-yl)acetamide: Contains an acetamide group instead of a thiolane ring.
Uniqueness
N-(thiolan-3-yl)pyridin-2-amine is unique due to the presence of both a thiolane ring and a pyridine ring in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
N-(thiolan-3-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-5-10-9(3-1)11-8-4-6-12-7-8/h1-3,5,8H,4,6-7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVURQVZXKENGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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